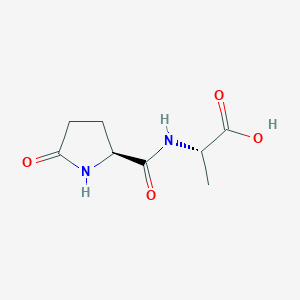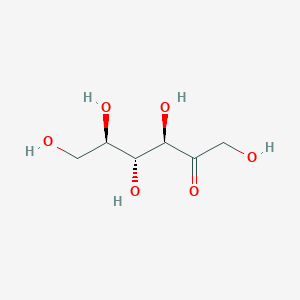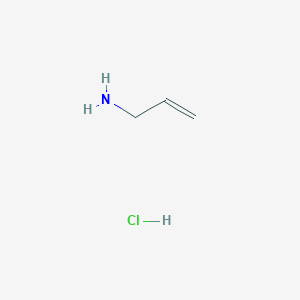![molecular formula C20H12O B196083 Benzo[a]pyrene-7,8-oxide CAS No. 36504-65-1](/img/structure/B196083.png)
Benzo[a]pyrene-7,8-oxide
Overview
Description
Benzo[a]pyrene-7,8-oxide is a polycyclic aromatic hydrocarbon derivative, specifically an epoxide of benzo[a]pyrene. It is a significant intermediate in the metabolic activation of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is formed during the incomplete combustion of organic matter and is found in substances such as tobacco smoke, grilled foods, and fossil fuel emissions .
Mechanism of Action
Target of Action
Benzo[a]pyrene-7,8-oxide primarily targets DNA and cytochrome P450 enzymes . The compound interacts with DNA, leading to the formation of DNA adducts . It also interacts with cytochrome P450 enzymes, which play a crucial role in its metabolic activation .
Mode of Action
The compound is metabolized by cytochrome P450 enzymes to form a variety of products, including Benzo[a]pyrene 7,8-oxide . This metabolite can intercalate into DNA, interfering with transcription . The metabolite is also capable of inducing oxidative stress in cells .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is converted to optically active 9,10-epoxides of(-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol .
Pharmacokinetics
It is known that the compound can undergo metabolic activation in the body, leading to the formation of more reactive metabolites . These metabolites can then interact with various targets in the body, leading to a range of effects.
Result of Action
The primary result of the action of this compound is the induction of oxidative stress in cells . This can lead to disturbances in the activity of antioxidant enzymes, reduction of the level of non-enzymatic antioxidants, and changes in cytokine production . The compound is also known to have mutagenic and carcinogenic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is primarily formed by burning of fossil fuels, wood, and other organic materials . Therefore, exposure to these sources can increase the levels of the compound in the environment and subsequently in the body. Additionally, certain substances, such as vitamin E, curcumin, quercetin, catechin, and others, can lower the oxidative stress induced by this compound .
Biochemical Analysis
Biochemical Properties
Benzo[a]pyrene-7,8-oxide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes involved in its metabolism is epoxide hydrolase, which catalyzes the conversion of this compound to benzo[a]pyrene-7,8-dihydrodiol . This interaction is stereospecific, with the enzyme showing a higher affinity for the (+)-enantiomer of this compound . Additionally, cytochrome P450 enzymes, particularly P450 1A1, 1A2, and 1B1, are involved in the metabolic activation of this compound . These interactions are critical for understanding the compound’s role in biochemical pathways and its potential toxic effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce oxidative stress, leading to alterations in cellular metabolism and function . The compound can influence cell signaling pathways, including those involved in inflammation and apoptosis. For instance, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and cellular responses . These effects highlight the compound’s potential to disrupt normal cellular functions and contribute to disease processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to induce enzyme inhibition or activation. This compound can form covalent adducts with DNA, leading to mutations and carcinogenesis . The compound’s interaction with epoxide hydrolase and cytochrome P450 enzymes is crucial for its metabolic activation and subsequent effects on cellular processes . Additionally, this compound can modulate gene expression by activating transcription factors such as AhR, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound can induce oxidative damage and functional senescence in model organisms such as Drosophila melanogaster . Over time, this compound can lead to alterations in biochemical parameters, including reduced glutathione levels and increased oxidative stress markers . These temporal effects are important for understanding the long-term impact of the compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant changes in survival rates or cellular functions . At higher doses, this compound can induce toxic effects, including reduced survival rates, impaired locomotor function, and altered biochemical parameters . These dosage-dependent effects are critical for assessing the compound’s toxicity and potential health risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as epoxide hydrolase and cytochrome P450 . The compound undergoes metabolic activation to form benzo[a]pyrene-7,8-dihydrodiol, which can further be converted to benzo[a]pyrene-7,8-diol-9,10-epoxide, a highly carcinogenic metabolite . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential impact on health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its activity and potential toxicity . Understanding the transport and distribution mechanisms of this compound is crucial for assessing its impact on different tissues and organs.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and contributes to disease processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-7,8-oxide can be synthesized through the oxidation of benzo[a]pyrene using various oxidizing agents. One common method involves the use of cytochrome P450 enzymes, particularly CYP1A1, which catalyze the epoxidation of benzo[a]pyrene to form this compound .
Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in controlled laboratory settings for research purposes using chemical oxidants or enzymatic methods .
Chemical Reactions Analysis
Types of Reactions: Benzo[a]pyrene-7,8-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dihydrodiols and quinones.
Reduction: Reduction reactions can convert the epoxide to dihydrodiols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various adducts.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes or chemical oxidants like m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or enzymatic reduction using epoxide hydrolase.
Substitution: Nucleophiles such as water, thiols, or amines under mild conditions.
Major Products Formed:
Dihydrodiols: Formed through hydrolysis or reduction of the epoxide.
Quinones: Formed through further oxidation.
Adducts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Benzo[a]pyrene-7,8-oxide is extensively studied in scientific research due to its role in the metabolic activation of benzo[a]pyrene and its implications in carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the mechanisms of epoxidation and the reactivity of epoxides.
Biology: Investigated for its interactions with DNA and proteins, leading to mutagenesis and carcinogenesis.
Industry: Used in research to develop methods for detecting and mitigating environmental pollutants.
Comparison with Similar Compounds
Benzo[a]pyrene-7,8-dihydrodiol: A metabolite formed from the hydrolysis of benzo[a]pyrene-7,8-oxide.
Benzo[a]pyrene-7,8-dione: An oxidized form of this compound.
Benzo[a]pyrene-9,10-oxide: Another epoxide derivative of benzo[a]pyrene.
Uniqueness: this compound is unique due to its specific formation pathway and its role as a key intermediate in the metabolic activation of benzo[a]pyrene. Its ability to form DNA adducts and induce mutations makes it a critical compound in the study of carcinogenesis .
Properties
IUPAC Name |
6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMQFHYRYHKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957806 | |
| Record name | 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36504-65-1 | |
| Record name | 6b,7a-Dihydrobenzo[10,11]chryseno[1,2-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36504-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene 7,8-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Benzo(a)pyrene 7,8-oxide in the context of Benzo(a)pyrene carcinogenicity?
A1: Benzo(a)pyrene 7,8-oxide is a key intermediate metabolite in the metabolic activation pathway of Benzo(a)pyrene, a potent carcinogen found in sources like cigarette smoke and industrial byproducts. While Benzo(a)pyrene itself is not directly carcinogenic, its metabolic conversion leads to the formation of reactive metabolites like diol epoxides, which are responsible for its carcinogenic effects. Benzo(a)pyrene 7,8-oxide acts as a precursor to these more reactive species [, ].
Q2: How does Benzo(a)pyrene 7,8-oxide contribute to the formation of mutagenic metabolites?
A2: Research has shown that Benzo(a)pyrene 7,8-oxide is further metabolized by enzymes like microsomal monooxygenases to form highly mutagenic 7,8-diol-9,10-epoxides. These diol epoxides are highly reactive and can bind to DNA, leading to mutations that initiate the process of carcinogenesis [].
Q3: Are all phenolic derivatives of Benzo(a)pyrene carcinogenic?
A3: No, carcinogenicity varies significantly among Benzo(a)pyrene's phenolic derivatives. Studies have shown that while 2-hydroxybenzo(a)pyrene exhibits strong carcinogenic activity, other isomers like 4-, 5-, 6-, 7-, 8-, 9-, and 10-hydroxybenzo(a)pyrene do not show carcinogenic potential in mouse skin models [, ].
Q4: How does the stereochemistry of Benzo(a)pyrene 7,8-oxide influence its biological activity?
A4: Research has successfully synthesized and characterized both (+) and (-) enantiomers of Benzo(a)pyrene 7,8-oxide [, , ]. These enantiomers display different metabolic profiles and potentially varying carcinogenic potencies. Further research is needed to fully elucidate the impact of stereochemistry on the biological activity of Benzo(a)pyrene 7,8-oxide [].
Q5: How does the structure of Benzo(a)pyrene 7,8-oxide influence its carcinogenicity compared to other Benzo(a)pyrene derivatives?
A6: The presence and position of the epoxide group are crucial for the carcinogenic potential of Benzo(a)pyrene derivatives. For example, studies comparing the carcinogenicity of various Benzo(a)pyrene oxides revealed that Benzo(a)pyrene 7,8-oxide exhibited moderate carcinogenicity, while Benzo(a)pyrene 4,5-oxide showed weak carcinogenicity, and Benzo(a)pyrene 9,10-oxide was inactive []. This difference in activity highlights the importance of the 7,8-epoxide in the metabolic activation pathway leading to the formation of carcinogenic diol epoxides.
Q6: What is the role of glutathione S-transferases in the detoxification of Benzo(a)pyrene metabolites?
A7: Glutathione S-transferases (GSTs) play a crucial role in detoxifying reactive metabolites, including those derived from Benzo(a)pyrene. In mouse lung tissue, specific GST isoenzymes, particularly GST II and III, exhibit selective binding to Benzo(a)pyrene metabolites, suggesting their role in protecting the lungs from the damaging effects of these compounds. Interestingly, these specific GST isoenzymes are preferentially induced by dietary antioxidants like t-butylated hydroxyanisole (BHA), potentially explaining BHA's protective effect against Benzo(a)pyrene-induced lung cancer in mice [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















